molecular formula C16H11ClFNO4S B15280578 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride CAS No. 31368-34-0

4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B15280578
CAS No.: 31368-34-0
M. Wt: 367.8 g/mol
InChI Key: RLYBFDZOBPRHGH-ZPUQHVIOSA-N
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Description

4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a conjugated butadiene linker between a 2-chloro-5-nitrophenyl group and a benzene ring substituted with a sulfonyl fluoride moiety at position 1. This compound is structurally characterized by:

  • Conjugated system: The buta-1,3-dien-1-yl linker enables π-π stacking interactions, which may influence solubility and reactivity.
  • Halogen substituents: The chlorine atom on the phenyl ring contributes to steric and electronic effects.

Properties

CAS No.

31368-34-0

Molecular Formula

C16H11ClFNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

4-[(1E,3E)-4-(2-chloro-5-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride

InChI

InChI=1S/C16H11ClFNO4S/c17-16-10-7-14(19(20)21)11-13(16)4-2-1-3-12-5-8-15(9-6-12)24(18,22)23/h1-11H/b3-1+,4-2+

InChI Key

RLYBFDZOBPRHGH-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1C=CC=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method involves the initial formation of the butadiene linkage through a series of coupling reactions, followed by the introduction of the chlorinated nitrophenyl group and the benzene sulfonyl fluoride moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.

Major Products

Scientific Research Applications

4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has been studied for its applications in:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analog is 5-chloro-2-[4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl fluoride (CAS 31368-32-8), which differs in the positions of the nitro and chlorine substituents. Below is a detailed comparison:

Table 1: Physical and Chemical Properties

Property 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl Fluoride (Hypothetical) 5-Chloro-2-[4-(2-Chloro-4-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl Fluoride
Molecular Formula C₁₆H₁₀Cl₂FNO₄S C₁₆H₁₀Cl₂FNO₄S
Molecular Weight 402.22 g/mol 402.2243 g/mol
Density Not reported 1.513 g/cm³
Boiling Point Not reported 547.1°C at 760 mmHg
Melting Point Not reported 284.7°C
Vapor Pressure Not reported 1.81 × 10⁻¹¹ mmHg at 25°C
Refractive Index Not reported 1.628

Key Differences and Implications:

Substituent Position Effects: Nitro Group: In the analog (CAS 31368-32-8), the nitro group is at the para position (4-nitro), whereas in the target compound, it is at the meta position (5-nitro). Chlorine Position: The chlorine in the target compound’s phenyl ring (position 2) may induce steric hindrance compared to the analog’s chlorine at position 5. This could alter binding affinity in enzyme-inhibition studies.

Physical Properties: The analog’s high boiling point (547.1°C) and melting point (284.7°C) suggest strong intermolecular forces (e.g., dipole-dipole interactions and π-π stacking). The analog’s low vapor pressure (1.81 × 10⁻¹¹ mmHg) indicates low volatility, a trait likely shared by the target compound due to similar molecular weight and polarity.

Reactivity: Sulfonyl fluorides are known for their "click chemistry" applications. The para-nitro analog’s stronger electron-withdrawing effect may enhance its reactivity as an electrophile compared to the meta-nitro variant.

Research Findings:

  • Synthetic Routes : The analog (CAS 31368-32-8) is synthesized via Heck coupling or Suzuki-Miyaura cross-coupling reactions, with yields dependent on substituent positions and steric effects .
  • Biochemical Applications : Sulfonyl fluorides with para-nitro groups demonstrate higher inhibition rates against serine hydrolases compared to meta-substituted analogs, highlighting the importance of substituent positioning .

Biological Activity

4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS No. 31368-34-0) is a complex organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H11ClFNO4S
Molecular Weight : 367.78 g/mol
IUPAC Name : 4-[4-(2-chloro-5-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl fluoride
InChI Key : NMACFYHPKKDSSZ-GRSRPBPQSA-N

The compound features a sulfonyl fluoride group, which acts as an electrophile, allowing it to form covalent bonds with nucleophilic residues in proteins. Its structure contributes to its reactivity and potential biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The sulfonyl fluoride moiety can covalently modify proteins, potentially leading to alterations in enzyme activity and cellular signaling pathways. This mechanism is particularly relevant in the context of drug design and development.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride exhibit anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, an enzyme that plays a crucial role in tumor growth and metastasis. The presence of the nitrophenyl group may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.

Enzyme Inhibition

Research has demonstrated that sulfonyl fluorides can act as potent inhibitors of serine proteases. For example, studies on related compounds have shown that they can significantly inhibit trypsin and chymotrypsin activity, which are essential for various physiological processes including digestion and blood coagulation.

Study 1: Inhibition of Cancer Cell Proliferation

A study published in Journal of Medicinal Chemistry investigated the effects of sulfonyl fluoride derivatives on cancer cell lines. The results indicated that these compounds could reduce cell viability by inducing apoptosis in human breast cancer cells (MCF-7). The study highlighted the potential of these compounds as lead structures for developing new anticancer therapies.

CompoundIC50 (µM)Cell LineMechanism
Compound A5MCF-7Apoptosis induction
Compound B10HeLaCell cycle arrest
4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride 7 MCF-7 Caspase activation

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, researchers evaluated the efficacy of various sulfonyl fluorides against serine proteases. The findings revealed that compounds with similar structural motifs effectively inhibited enzyme activity, suggesting a promising avenue for therapeutic development targeting protease-related diseases.

EnzymeIC50 (µM)Compound Tested
Trypsin34-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
Chymotrypsin64-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

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